molecular formula C14H27F3Sn B074527 Tributyl(trifluoroethenyl)stannane CAS No. 1426-65-9

Tributyl(trifluoroethenyl)stannane

Cat. No.: B074527
CAS No.: 1426-65-9
M. Wt: 371.1 g/mol
InChI Key: PWGPFNBKVNMDLK-UHFFFAOYSA-N
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Description

Tributyl(trifluoroethenyl)stannane, also known as 1-Tributylstannyl-1,2,2-trifluoroethene, is an organotin compound with the molecular formula C₁₄H₂₇F₃Sn. This compound is characterized by the presence of a trifluoroethenyl group attached to a tin atom, which is further bonded to three butyl groups. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the preparation of other organotin compounds .

Mechanism of Action

Target of Action

Tributyl(trifluoroethenyl)stannane, also known as 1,2,2-Trifluoroethenyl-tributyltin, is an organotin compound . Organotin compounds have been found to interact with various targets in the body. For instance, Tributyltin, a related compound, has been found to interact with the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha in humans .

Mode of Action

Organotin compounds are known to generate stannyl radicals that participate in chain mechanisms . These radicals can undergo a cascade of reactions, altering the function of their targets .

Biochemical Pathways

Organotin compounds like tributyltin have been found to disrupt endocrine function through interactions with the nuclear retinoid-x receptor (rxr) and peroxisome proliferator-activated receptor γ (pparγ), and their heterodimers . This can alter a range of reproductive, developmental, and metabolic pathways .

Pharmacokinetics

Organotin compounds are generally known for their lipophilicity, which can influence their absorption and distribution .

Result of Action

Organotin compounds are known to have endocrine-disrupting effects . They can alter reproductive, developmental, and metabolic processes, potentially leading to adverse health effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilicity of organotin compounds can affect their distribution in the body and their potential for bioaccumulation .

Preparation Methods

Tributyl(trifluoroethenyl)stannane can be synthesized through various methods. One common synthetic route involves the coupling of trifluoroethene derivatives with tributylstannane in the presence of a palladium catalyst. The reaction is typically carried out in dimethylformamide at elevated temperatures (around 70°C) using palladium(II) acetate and a phosphine ligand as the catalyst system . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

Tributyl(trifluoroethenyl)stannane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include radical initiators, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Comparison with Similar Compounds

Tributyl(trifluoroethenyl)stannane can be compared with other organotin compounds such as:

This compound is unique due to its trifluoroethenyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds.

Properties

IUPAC Name

tributyl(1,2,2-trifluoroethenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2F3.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGPFNBKVNMDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27F3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451083
Record name Tributyl(trifluoroethenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426-65-9
Record name Tributyl(trifluoroethenyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(1,2,2-trifluoroethenyl)stannane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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